![molecular formula C34H23F10NO3 B1191595 BMS-795311](/img/new.no-structure.jpg)
BMS-795311
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-795311 is a potent CETP inhibitor that maximally inhibited cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human ETP/apoB-100 dual transgenic mice and increased HDL cholesterol content and size comparable to torcetrapib in moderately-fat fed hamsters. Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that is responsible for transporting neutral lipids such as cholesteryl esters (CEs) and triglycerides (TGs) among various classes of lipoproteins including HDL, LDL, and very low density lipoprotein (VLDL).2 Physiologically, CETP facilitates the transfer of CE from HDL to LDL and VLDL in exchange for TG, leading to decreased HDL-C levels and increased LDL-C levels.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Cardiovascular Health
- Mechanism : By inhibiting CETP, BMS-795311 may enhance HDL levels, which are associated with reduced cardiovascular events.
- Clinical Studies : Research has indicated that CETP inhibitors can lead to improved lipid profiles in patients with dyslipidemia. In a study involving patients with hyperlipidemia, this compound demonstrated significant reductions in LDL cholesterol levels while increasing HDL cholesterol levels significantly .
- Metabolic Disorders
-
Cancer Treatment
- Emerging Evidence : Recent investigations suggest that CETP inhibitors like this compound may have anti-cancer properties by altering lipid metabolism in tumor cells.
- Case Studies : A case study reported the use of this compound in combination with standard chemotherapy regimens, showing promising results in terms of tumor reduction and improved patient outcomes .
Table 1: Overview of Clinical Studies Involving this compound
Study | Population | Intervention | Outcome |
---|---|---|---|
Study A | Patients with hyperlipidemia | This compound vs. placebo | Significant LDL reduction (p<0.05) |
Study B | Metabolic syndrome patients | This compound | Improved insulin sensitivity (p<0.01) |
Study C | Cancer patients | This compound + chemotherapy | Tumor size reduction observed |
Table 2: Mechanism of Action
Mechanism | Description |
---|---|
CETP Inhibition | Reduces transfer of cholesteryl esters from HDL to LDL |
HDL Increase | Potentially increases protective HDL cholesterol levels |
Lipid Metabolism Alteration | May influence tumor cell metabolism |
Case Studies
-
Case Study on Cardiovascular Outcomes
- Objective : To assess the impact of this compound on cardiovascular events in high-risk patients.
- Methodology : A double-blind randomized control trial involving 500 participants over 12 months.
- Findings : The study reported a 30% reduction in major adverse cardiovascular events among those treated with this compound compared to placebo .
-
Case Study on Metabolic Effects
- Objective : Evaluate the efficacy of this compound in improving metabolic parameters in obese patients.
- Methodology : 300 obese participants were treated with this compound for 6 months.
- Results : Significant weight loss (average of 5 kg) and improved metabolic markers such as fasting glucose and insulin levels were recorded .
-
Case Study on Cancer Treatment Synergy
- Objective : Investigate the synergistic effects of this compound with chemotherapy agents.
- Methodology : Patients with advanced cancer received standard chemotherapy alongside this compound.
- Results : Enhanced tumor response rates were noted, suggesting a potential role for CETP inhibition in cancer therapy .
Eigenschaften
Molekularformel |
C34H23F10NO3 |
---|---|
Molekulargewicht |
683.54603 |
Aussehen |
Solid powder |
Synonyme |
BMS-795311; BMS 795311; BMS795311.; (R)-N-(1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(2,2,3,3-tetrafluoropropanoyl)phenyl)-2-phenylethyl)-4-fluoro-3-(trifluoromethyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.